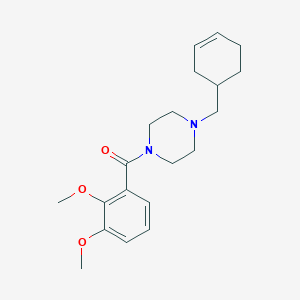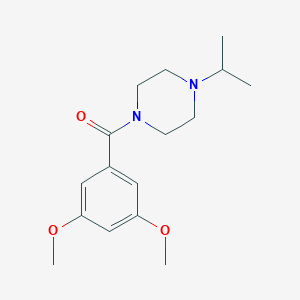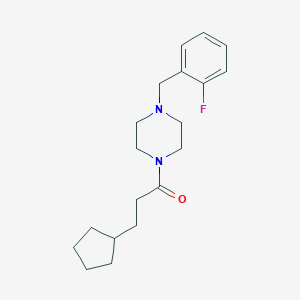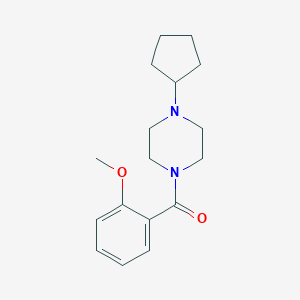
1'-(3-chlorobenzyl)-3-methyl-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorobenzyl)-3’-methyl-4,1’-bipiperidine is a synthetic organic compound characterized by the presence of a chlorobenzyl group attached to a bipiperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzyl)-3’-methyl-4,1’-bipiperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chlorobenzyl chloride and 3’-methyl-4,1’-bipiperidine.
Nucleophilic Substitution: The 3-chlorobenzyl chloride undergoes a nucleophilic substitution reaction with 3’-methyl-4,1’-bipiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For large-scale production, the process is optimized to ensure high yield and purity. This may involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Automation: Integrating automated systems for precise control of reaction conditions and product isolation.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorobenzyl)-3’-methyl-4,1’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(3-Chlorobenzyl)-3’-methyl-4,1’-bipiperidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Biological Studies: Used as a probe to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: Employed as an intermediate in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism by which 1-(3-Chlorobenzyl)-3’-methyl-4,1’-bipiperidine exerts its effects involves:
Molecular Targets: The compound may interact with specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including neurotransmitter release and receptor activation.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorobenzyl)piperazine: Shares the chlorobenzyl group but differs in the piperazine structure.
3-Chlorobenzylamine: Contains the chlorobenzyl group attached to an amine instead of a bipiperidine.
Uniqueness
1-(3-Chlorobenzyl)-3’-methyl-4,1’-bipiperidine is unique due to its bipiperidine structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in medicinal and industrial chemistry.
Properties
Molecular Formula |
C18H27ClN2 |
|---|---|
Molecular Weight |
306.9 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C18H27ClN2/c1-15-4-3-9-21(13-15)18-7-10-20(11-8-18)14-16-5-2-6-17(19)12-16/h2,5-6,12,15,18H,3-4,7-11,13-14H2,1H3 |
InChI Key |
MGTHDFJCMPGPPB-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C2CCN(CC2)CC3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1CCCN(C1)C2CCN(CC2)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


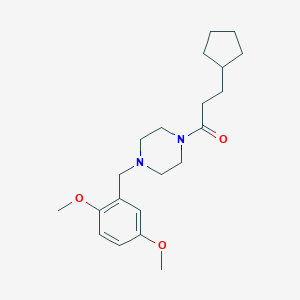
![2-(4-Chlorophenoxy)-1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247494.png)
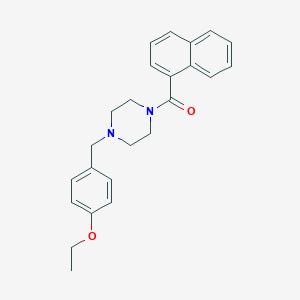
![2-(biphenyl-4-yloxy)-1-[4-(2,4-dimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B247497.png)
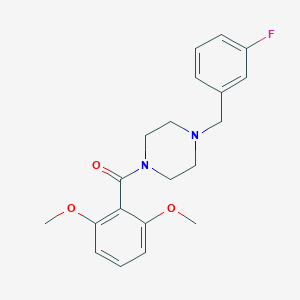
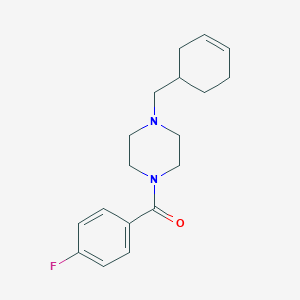

![1-[(4-Methylphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B247506.png)
![3-Cyclopentyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B247507.png)
